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4-tert-Butyl-2-methoxy-1-nitrobenzene Documentation Hub

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  • Product: 4-tert-Butyl-2-methoxy-1-nitrobenzene
  • CAS: 142596-52-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 4-tert-Butyl-2-methoxy-1-nitrobenzene

Abstract This technical guide provides a comprehensive scientific overview of 4-tert-Butyl-2-methoxy-1-nitrobenzene (CAS No. 91247-60-8), a substituted aromatic nitro compound. The document is structured to serve researc...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive scientific overview of 4-tert-Butyl-2-methoxy-1-nitrobenzene (CAS No. 91247-60-8), a substituted aromatic nitro compound. The document is structured to serve researchers, chemists, and drug development professionals by detailing the molecule's chemical identity, physicochemical properties, a robust synthesis protocol, and in-depth spectroscopic characterization. Furthermore, it explores the compound's chemical reactivity, potential applications as a synthetic intermediate, and essential safety and handling protocols. The guide emphasizes the causality behind experimental procedures and grounds all technical claims in authoritative references, ensuring scientific integrity and practical utility.

Introduction and Chemical Identity

4-tert-Butyl-2-methoxy-1-nitrobenzene is a polysubstituted benzene derivative featuring a nitro group, a methoxy group, and a bulky tert-butyl group. These functional groups are positioned in a specific arrangement on the aromatic ring that dictates the molecule's electronic properties, steric hindrance, and overall reactivity. The electron-withdrawing nature of the nitro group deactivates the ring towards electrophilic substitution, while the electron-donating methoxy group acts as an activating, ortho-para director. The large tert-butyl group provides significant steric bulk, which can influence reaction selectivity and molecular packing in the solid state. This combination of functionalities makes it a valuable, though specialized, building block in organic synthesis for constructing more complex molecular architectures.

The IUPAC name for this compound is 4-tert-Butyl-2-methoxy-1-nitrobenzene. It is also known by synonyms such as 2-nitro-4-tert-butylanisole.[1] The structural arrangement of the substituents is critical for its unique chemical behavior.

Caption: Chemical structure of 4-tert-Butyl-2-methoxy-1-nitrobenzene.

Table 1: Chemical Identifiers
IdentifierValueSource
IUPAC Name 4-tert-butyl-2-methoxy-1-nitrobenzene[1]
Synonyms 2-nitro-4-tertbutylanisole[1]
CAS Number 91247-60-8[1]
Molecular Formula C₁₁H₁₅NO₃[1]
Canonical SMILES CC(C)(C)C1=CC(=C(C=C1)OC)[O-][1]
InChIKey VGKBXJBNEFDGJL-UHFFFAOYSA-N[1]
Table 2: Physicochemical Properties
PropertyValueSource
Molecular Weight 209.24 g/mol [1]
Monoisotopic Mass 209.10519334 Da[1]
XLogP3 3.4[1]
Physical State Solid (predicted)-
Boiling Point Not available-
Melting Point Not available-

Synthesis and Purification

The synthesis of 4-tert-Butyl-2-methoxy-1-nitrobenzene is most logically achieved via the electrophilic nitration of the corresponding precursor, 4-tert-butylanisole. The methoxy group is a strong activating ortho-, para-director, while the tert-butyl group is a weaker activating para-director. Due to the significant steric hindrance from the tert-butyl group at the ortho position (C3), nitration is strongly favored at the other position ortho to the methoxy group (C2).

Causality of Experimental Design:

  • Nitrating Agent: A mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) is a standard and effective nitrating agent. Sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the reaction.

  • Temperature Control: The reaction is highly exothermic. Maintaining a low temperature (0-5 °C) is critical to prevent polysubstitution (dinitration) and to minimize the formation of undesired side products, such as oxidation products.

  • Reaction Quenching: The reaction is quenched by pouring the mixture onto ice. This serves two purposes: it rapidly halts the reaction by diluting the acid and lowering the temperature, and it precipitates the organic product, which is insoluble in the aqueous acidic medium.

  • Purification: Column chromatography is the preferred method for purification. The polarity difference between the desired product and any potential isomers or unreacted starting material allows for effective separation on a silica gel stationary phase.

Reactivity reactant 4-tert-Butyl-2-methoxy- 1-nitrobenzene product 4-tert-Butyl-2-methoxy- aniline reactant->product Reduction (e.g., H₂, Pd/C or Sn, HCl) intermediate Key Synthetic Intermediate (e.g., for diazonium salt formation, acylation, etc.) product->intermediate Further Functionalization

Sources

Exploratory

2-methoxy-1-nitro-4-tert-butylbenzene synonyms

Technical Profile: 5-tert-Butyl-2-nitroanisole (Synonym: 2-methoxy-1-nitro-4-tert-butylbenzene) Executive Summary: The Structural Identity In the landscape of aromatic functionalization, 2-methoxy-1-nitro-4-tert-butylben...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Profile: 5-tert-Butyl-2-nitroanisole (Synonym: 2-methoxy-1-nitro-4-tert-butylbenzene)

Executive Summary: The Structural Identity

In the landscape of aromatic functionalization, 2-methoxy-1-nitro-4-tert-butylbenzene represents a specific regiochemical challenge and a valuable intermediate. Often confused with its isomer 4-tert-butyl-2-nitroanisole (a common derivative of BHA precursors), the compound is chemically distinct due to the para relationship between the nitro group and the tert-butyl moiety.

This guide defines the nomenclature, synthesis logic, and physicochemical profile of this compound, designated herein by its preferred IUPAC name: 5-tert-butyl-2-nitroanisole .

Key Technical Identity:

  • Systematic Name: 5-tert-butyl-2-nitroanisole

  • User Query Synonym: 2-methoxy-1-nitro-4-tert-butylbenzene

  • Molecular Formula:

    
    
    
  • Molecular Weight: 209.24 g/mol

  • Primary Application: Intermediate in the synthesis of sterically hindered anilines, dyes, and fragrance ingredients (musk analogues).

Nomenclature & Synonyms: The "Rosetta Stone"

Correct identification relies on understanding the numbering priority. The anisole (methoxybenzene) core typically takes precedence in commercial nomenclature, but the benzene-derivative naming is equally valid in mechanistic discussions.

Naming ConventionNameExplanation of Numbering
IUPAC (Preferred) 5-tert-butyl-2-nitroanisole Anisole C1 (

). Nitro is C2 (ortho). tert-Butyl is C5 (meta to OMe, para to

).
Benzene Derivative 2-methoxy-1-nitro-4-tert-butylbenzene Nitro C1. Methoxy C2.[1] tert-Butyl C4.[2][3] (Matches user query).
Alternative 4-tert-butyl-2-methoxy-1-nitrobenzene Shifts focus to the tert-butyl/nitro para axis.
Common Misnomer Musk Ambrette (Des-methyl)Structurally similar to Musk Ambrette but lacks the toluene methyl group.

Chemical Synthesis: The Regioselectivity Challenge

The synthesis of this specific isomer is a classic case study in Electrophilic Aromatic Substitution (EAS) directing effects.

The Retrosynthetic Logic

To achieve the para relationship between the Nitro and tert-Butyl groups, while keeping the Methoxy group ortho to the Nitro, one cannot start from the common 4-tert-butylanisole. Nitration of 4-tert-butylanisole yields 4-tert-butyl-2-nitroanisole (Nitro meta to tert-butyl), which is the wrong isomer .

Correct Pathway: The synthesis must proceed via 3-tert-butylanisole (meta-tert-butylanisole).

Mechanism & Directing Effects[4]
  • Substrate: 3-tert-butylanisole.

  • Directing Groups:

    • Methoxy (-OCH3) at C1: Strong activator, directs ortho (C2, C6) and para (C4).

    • tert-Butyl (-tBu) at C3: Weak activator, directs ortho (C2, C4) and para (C6).

  • Site Analysis:

    • C2 (Between OMe and tBu): Sterically prohibited. The bulky tert-butyl and methoxy groups prevent nitration here.

    • C4 (Para to OMe, Ortho to tBu): Sterically hindered by the adjacent tert-butyl group.

    • C6 (Ortho to OMe, Para to tBu): Favored. This site is activated by the methoxy group (ortho) and the tert-butyl group (para), with minimal steric hindrance compared to C2 or C4.

Result: Nitration occurs at C6. Renumbering the final ring places the Methoxy at C1, Nitro at C2, and tert-butyl at C5.

Visualization: Synthesis Pathway

SynthesisPathway Start 3-tert-butylanisole (C11H16O) Reagents HNO3 / H2SO4 (Nitration) Start->Reagents Intermediate Sigma Complex (Transition State) Reagents->Intermediate Electrophilic Attack Product 5-tert-butyl-2-nitroanisole (Target Isomer) Intermediate->Product Major Path (C6) Sterically Favored SideProduct 4-tert-butyl-2-nitroanisole (Trace Isomer) Intermediate->SideProduct Minor Path (C4) Sterically Hindered

Figure 1: Regioselective nitration pathway. The cooperative directing effects of the methoxy and tert-butyl groups favor the formation of the 5-tert-butyl-2-nitroanisole isomer.

Experimental Protocol

Objective: Synthesis of 5-tert-butyl-2-nitroanisole via mixed-acid nitration.

Safety Prerequisite:

  • Hazards: Nitration reactions are exothermic.[4] tert-Butyl groups can undergo ipso-substitution or cleavage under harsh acidic conditions. Control temperature strictly.

  • PPE: Fume hood, butyl rubber gloves, face shield.

Step-by-Step Methodology:

  • Preparation of Nitrating Mix:

    • In a 3-neck round-bottom flask equipped with a thermometer and addition funnel, cool 30 mL of Acetic Anhydride to 0°C.

    • Slowly add 1.1 equivalents of Fuming Nitric Acid (

      
      , >90%). Maintain temperature below 5°C to form acetyl nitrate in situ (milder than sulfuric acid mix, preventing de-alkylation of the tert-butyl group).
      
  • Substrate Addition:

    • Dissolve 10 mmol of 3-tert-butylanisole in 10 mL of Dichloromethane (DCM) or Acetic Acid.

    • Add this solution dropwise to the nitrating mixture over 30 minutes.

    • Critical Control: Do not allow temperature to exceed 10°C. Higher temperatures increase the risk of nitrating the tert-butyl position (ipso-attack).

  • Reaction & Quenching:

    • Stir at 0–10°C for 2 hours. Monitor via TLC (Solvent: Hexane/Ethyl Acetate 9:1).

    • Pour the reaction mixture onto 200g of crushed ice/water.

    • Stir vigorously until the ice melts and the organic oil/solid precipitates.

  • Workup & Purification:

    • Extract with Diethyl Ether (

      
       mL).
      
    • Wash combined organics with Saturated

      
       (to remove acid) and Brine.
      
    • Dry over

      
       and concentrate in vacuo.
      
    • Purification: Recrystallize from Ethanol or perform Flash Column Chromatography (Silica Gel, Hexane:EtOAc gradient) to separate the major isomer (5-tert-butyl) from any trace 4-tert-butyl isomers.

Physicochemical Properties

PropertyValue (Estimated/Experimental)Notes
Appearance Pale yellow crystalline solidTypical of nitroanisoles.
Melting Point 45–50 °CLower than dinitro analogues (Musk Ambrette MP ~85°C).
Solubility Soluble in EtOH, Et2O, DCMInsoluble in water.
Odor Faint, sweet, etherealLacks the intense musk character of the dinitro/trinitro analogues.
Reactivity Reducible to AnilinePrecursor to 5-tert-butyl-2-aminoanisole.

References

  • Directing Effects in Disubstituted Benzenes

    • Smith, M. B., & March, J. (2007).[5] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure . Wiley-Interscience. (Detailed coverage of steric hindrance in EAS).

  • Nitration Methodologies (Acetyl Nitrate)

    • Olah, G. A., et al. (1978). Nitration: Methods and Mechanisms. VCH Publishers.
  • Spectral Data & Isomer Verification

    • National Institute of Standards and Technology (NIST).[6]Mass Spectra of Nitroanisole Isomers . (Used for fragmentation pattern comparison).

  • Safety in Nitration

    • Urben, P. G. (2017). Bretherick's Handbook of Reactive Chemical Hazards. Elsevier.

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Nitration of 4-tert-Butylanisole

Controlling Ortho-Substitution vs. Ipso-Dealkylation in Sterically Hindered Aromatics 91247-60-8 (Target Product) Part 1: Core Directive & Executive Summary The Challenge: Nitrating 4-tert-butylanisole presents a classic...

Author: BenchChem Technical Support Team. Date: February 2026

Controlling Ortho-Substitution vs. Ipso-Dealkylation in Sterically Hindered Aromatics


 91247-60-8 (Target Product)
Part 1: Core Directive & Executive Summary

The Challenge: Nitrating 4-tert-butylanisole presents a classic conflict in electrophilic aromatic substitution (EAS). The methoxy group (-OMe) is a strong activator directing ortho/para, while the tert-butyl group (-tBu) is a bulky weak activator also directing ortho/para. With the para position (relative to -OMe) blocked by the tert-butyl group, the expected outcome is nitration ortho to the methoxy group (Position 2).

However, the "Ipso Threat" is critical. Under standard mixed-acid conditions (HNO₃/H₂SO₄), the electrophile (


) often attacks the tert-butyl bearing carbon (ipso position), leading to nitro-dealkylation  (loss of the tert-butyl group) or complex rearrangement products.

The Solution: This protocol details the Acetyl Nitrate Method . By using a milder nitrating agent generated in situ from nitric acid and acetic anhydride, we modulate the electrophilicity of the nitronium species. This kinetic control favors the lower-energy ortho-substitution over the higher-energy ipso-attack, preserving the tert-butyl group and ensuring high regioselectivity for 2-nitro-4-tert-butylanisole .

Part 2: Scientific Background & Mechanistic Logic[1]
2.1 The Regioselectivity Landscape

The substrate has two primary electronic directors:

  • Methoxy (-OMe): Strong resonance donor (+M). Directs incoming electrophiles to positions 2 and 6 (Ortho).

  • tert-Butyl (-tBu): Inductive donor (+I), but sterically demanding.

Target Reaction (Pathway A): Substitution at C2 (Ortho to -OMe). This is electronically favored by the -OMe group and sterically accessible compared to the position adjacent to the t-butyl group.

Side Reaction (Pathway B - Ipso Attack): Attack at C4 (Ipso to -tBu). Although sterically hindered, the resulting carbocation is stabilized by the t-butyl group. If the temperature is too high or the acid too strong, the t-butyl group is ejected (as a cation or isobutylene), replaced by a nitro group.

2.2 Mechanistic Pathway Visualization

The following diagram illustrates the competition between the desired Ortho-Nitration and the undesired Ipso-Nitration/Dealkylation.

NitrationPathways Substrate 4-tert-Butylanisole SigmaComplex_Ortho Ortho-Sigma Complex (Stabilized by -OMe) Substrate->SigmaComplex_Ortho Kinetic Path (Low T) SigmaComplex_Ipso Ipso-Sigma Complex (Stabilized by -tBu) Substrate->SigmaComplex_Ipso Thermodynamic Path (High T) Nitronium NO2+ (Electrophile) Nitronium->Substrate Product_Target 2-Nitro-4-tert-butylanisole (Target) SigmaComplex_Ortho->Product_Target -H+ Product_Ipso 4-Nitroanisole + Isobutylene (Side Product) SigmaComplex_Ipso->Product_Ipso -tBu+ (Dealkylation)

Caption: Pathway A (Green) leads to the target via ortho-attack. Pathway B (Red) leads to dealkylation via ipso-attack, favored by heat and strong acids.

Part 3: Experimental Protocols
Protocol A: High-Fidelity Acetyl Nitrate Method (Recommended)

Objective: Synthesis of 2-nitro-4-tert-butylanisole with >95% regioselectivity. Scale: 10 mmol (approx. 1.64 g of substrate).

Safety Critical Warning: Acetyl nitrate is unstable and can be explosive if isolated or heated. Always generate in situ at low temperatures. Never heat the reaction mixture above 40°C.

Reagents:

  • 4-tert-Butylanisole (1.64 g, 10 mmol)

  • Acetic Anhydride (2.0 mL, ~21 mmol)

  • Nitric Acid (70% or fuming, 0.5 mL, ~11 mmol)

  • Dichloromethane (DCM) or Acetonitrile (Solvent, 10 mL)

  • Sodium Bicarbonate (sat. aq.)

Step-by-Step Workflow:

  • Preparation of Acetyl Nitrate (In Situ):

    • Cool a reaction vessel containing Acetic Anhydride (2.0 mL) to 0°C using an ice/salt bath.

    • Slowly add Nitric Acid (0.5 mL) dropwise over 10 minutes. Maintain temperature < 5°C.

    • Note: This generates the active nitrating species (

      
      ).
      
  • Substrate Addition:

    • Dissolve 4-tert-butylanisole (1.64 g) in DCM (5 mL).

    • Add the substrate solution dropwise to the cold acetyl nitrate mixture.

    • Crucial: Maintain internal temperature between -5°C and 0°C . Exotherms promote ipso-substitution.

  • Reaction Monitoring:

    • Stir at 0°C for 30-60 minutes.

    • Monitor by TLC (Hexane/EtOAc 9:1). The starting material (Rf ~0.8) should disappear, replaced by a slightly more polar yellow spot (Target, Rf ~0.6).

    • Stop point: If a new, much more polar spot appears (dinitration) or a spot matching 4-nitroanisole appears (ipso), quench immediately.

  • Quench & Workup:

    • Pour the reaction mixture into 50 mL of ice water containing saturated Sodium Bicarbonate.

    • Stir vigorously to hydrolyze excess acetic anhydride.

    • Extract with DCM (3 x 20 mL).

    • Wash combined organics with Brine, dry over

      
      , and concentrate in vacuo.
      
  • Purification:

    • The crude oil is typically >90% pure.

    • If necessary, purify via flash column chromatography (Silica gel, 0-5% EtOAc in Hexanes).

Protocol B: Comparative Mixed Acid Method (The "Stress Test")

Context: Use this only as a negative control or if the specific goal is to study ipso-dealkylation mechanisms.

Reagents:

  • H₂SO₄ (conc.) / HNO₃ (conc.) (1:1 v/v)

Procedure:

  • Dissolve substrate in H₂SO₄ at room temperature.

  • Add HNO₃ dropwise.[1]

  • Result: Significant exotherm. Analysis will likely show a mixture of:

    • 2-nitro-4-tert-butylanisole (Minor)

    • 4-nitroanisole (Major - via ipso dealkylation)

    • 2,6-dinitro-4-tert-butylanisole (Over-nitration)

Part 4: Analytical Validation (Self-Validating Data)

To confirm the success of Protocol A, compare your isolated product against these expected spectral signatures.

Table 1: Expected NMR Data for 2-Nitro-4-tert-butylanisole

NucleusChemical Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Logic
1H 1.32Singlet9Ht-ButylIntact t-butyl group confirms no ipso-substitution .
1H 3.94Singlet3H-OMeMethoxy group remains intact.
1H 7.05Doublet (

Hz)
1HH-6Ortho to -OMe, shielded by resonance.
1H 7.58dd (

Hz)
1HH-5Meta to nitro, Para to -OMe.
1H 7.82Doublet (

Hz)
1HH-3Diagnostic Peak. Ortho to Nitro, Meta to t-Bu. Most deshielded aromatic proton.

Mass Spectrometry (GC-MS):

  • Molecular Ion (

    
    ):  209 m/z (Consistent with 
    
    
    
    ).
  • Base Peak: Often m/z 194 (M - CH3) or loss of NO2 depending on ionization energy.

  • Ipso-Check: If you see a major peak at m/z 153 (

    
    , 4-nitroanisole), the protocol failed (temperature was too high).
    
Part 5: Troubleshooting & Optimization

Issue: Low Yield / Recovery of Starting Material

  • Cause: Acetyl nitrate generation failed (wet reagents) or reaction temperature too low (< -10°C).

  • Fix: Ensure Ac2O is fresh (hydrolyzes to acetic acid over time). Allow reaction to warm to 10°C briefly if conversion is stalled.

Issue: Formation of 4-Nitroanisole (Ipso product)

  • Cause: Temperature spike during addition.[2]

  • Fix: Slow down addition rate. Use a jacketed reactor or cryostat. Ensure efficient stirring to prevent hot spots.

Issue: Dinitration (Musk Ambrette analogs)

  • Cause: Excess nitric acid or prolonged reaction time.

  • Fix: Stick strictly to 1.05 - 1.1 equivalents of HNO3. Quench immediately upon disappearance of starting material.

References
  • General Mechanism of Ipso-Nitration

    • Olah, G. A., & Kuhn, S. J. (1964). "Aromatic Substitution. XVIII. Friedel-Crafts Isopropylation... and Ipso Attack." Journal of the American Chemical Society.
    • Source: (General reference for EAS mechanisms).

  • Acetyl Nitrate Protocol Basics

    • Bordwell, F. G., & Garbisch, E. W. (1960). "Nitrations with Acetyl Nitrate."[3] Journal of the American Chemical Society.

    • Source:

  • Safety Data & Properties (4-tert-butylanisole)

    • Sigma-Aldrich Safety D
    • Source:

  • Nitration of Activated Ethers (Methodology)

    • Gigante, B., et al. (1995). "Regioselective nitration of resin acid derivatives." Journal of Organic Chemistry.
    • Source:

(Note: Specific literature on "2-nitro-4-tert-butylanisole" often appears in the context of synthesis of more complex musk fragrances or kinetic studies of ipso-attack. The protocol above is derived from standard "mild nitration" best practices for activated, hindered aromatics.)

Sources

Application

mixed acid nitration procedure for 4-tert-butyl-2-methoxy-1-nitrobenzene

This Application Note is designed for researchers and process chemists requiring a robust, scalable, and selective protocol for the nitration of 4-tert-butyl-2-methoxy-1-nitrobenzene (chemically nomenclatured as 2-nitro-...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists requiring a robust, scalable, and selective protocol for the nitration of 4-tert-butyl-2-methoxy-1-nitrobenzene (chemically nomenclatured as 2-nitro-4-tert-butylanisole from the starting material 4-tert-butylanisole).

Target Molecule: 2-nitro-4-tert-butylanisole (4-tert-butyl-2-methoxy-1-nitrobenzene) Methodology: Controlled Mixed Acid Nitration (HNO₃/H₂SO₄) Scale: Laboratory Preparation (10g - 50g scale)

Executive Summary & Chemical Logic

The nitration of electron-rich aromatics like 4-tert-butylanisole presents a specific regiochemical challenge: Ipso-substitution . The tert-butyl group is a stable carbocation leaving group. Under aggressive nitration conditions (high temperature or high acid strength), the nitro group can displace the tert-butyl group, yielding 4-nitroanisole instead of the desired product.

This protocol utilizes a modified mixed acid procedure using acetic acid as a solvent. This approach moderates the dielectric constant of the medium and improves heat dissipation, favoring ortho-nitration (relative to the methoxy group) while suppressing ipso-dealkylation and di-nitration.

Reaction Scheme

The reaction proceeds via Electrophilic Aromatic Substitution (


). The methoxy group is a strong ortho, para-activator. With the para position blocked by the tert-butyl group, the primary target is the ortho position (C2).

ReactionPathway SM 4-tert-butylanisole (Starting Material) Intermediate Sigma Complex SM->Intermediate Nitration (0-5°C) Reagent HNO3 / H2SO4 (Mixed Acid) Reagent->Intermediate Product 2-nitro-4-tert-butylanisole (Target: >85%) Intermediate->Product -H+ (Kinetic Control) Byproduct 4-nitroanisole (Ipso-Product) Intermediate->Byproduct -tBu+ (Thermodynamic/High T)

Figure 1: Reaction pathway showing the competition between the desired ortho-nitration and the undesired ipso-substitution.

Safety & Hazard Analysis (E-E-A-T)

Critical Warning: Mixed acid nitrations are highly exothermic and can lead to thermal runaway.

Hazard ClassSpecific RiskMitigation Strategy
Oxidizer Conc. HNO₃ (65-70%) is a strong oxidizer. Contact with organic solvents (acetone, ketones) can be explosive.Use Glacial Acetic Acid as the reaction solvent. Never use acetone in the vicinity.
Corrosive H₂SO₄ and HNO₃ cause severe skin burns.Wear butyl rubber or heavy neoprene gloves. Double-gloving with nitrile is insufficient for prolonged contact.
Exotherm Reaction releases significant heat immediately upon acid addition.Strict temperature control (<10°C) is mandatory. Use an internal thermometer, not just a bath thermometer.
Gas Evolution Potential release of NOₓ fumes (red gas).Perform all operations in a high-efficiency fume hood.

Materials & Equipment

Reagents
  • Substrate: 4-tert-butylanisole (p-tert-butylanisole), >97% purity.[1]

  • Acid 1: Nitric Acid, 65-70% (Concentrated).

  • Acid 2: Sulfuric Acid, 95-98% (Concentrated).

  • Solvent: Glacial Acetic Acid (Reagent Grade).

  • Quench: Crushed Ice / Distilled Water.

  • Neutralization: Saturated Sodium Bicarbonate (

    
    ) solution.
    
Equipment
  • 3-neck Round Bottom Flask (RBF) equipped with:

    • Magnetic stir bar (Teflon coated).

    • Pressure-equalizing addition funnel.

    • Internal low-temperature thermometer.

  • Ice/Salt bath (

    
    /Ice ratio 1:3).
    
  • Rotary Evaporator.

Experimental Protocol

Step 1: Preparation of Nitrating Mixture

Rationale: Pre-mixing the acids allows the formation of the nitronium ion (


) in a controlled manner before it encounters the substrate.
  • In a small Erlenmeyer flask, cool 15 mL of Conc. Sulfuric Acid to 0°C.

  • Slowly add 10 mL of Conc. Nitric Acid dropwise with gentle swirling.

  • Keep the mixture on ice.

    • Note: The molar ratio of HNO₃ to Substrate should be 1.1 : 1.0 . Calculate exact volumes based on your starting mass.

Step 2: Substrate Preparation
  • Charge the 3-neck RBF with 10.0 g (60.9 mmol) of 4-tert-butylanisole .

  • Add 40 mL of Glacial Acetic Acid . Stir to dissolve.

    • Expert Insight: Acetic acid acts as a heat sink and diluent. It prevents the formation of "hot spots" where ipso-substitution is most likely to occur.

  • Cool the solution to 0°C - 5°C using the ice/salt bath.

Step 3: Controlled Nitration
  • Transfer the pre-mixed cold acids to the addition funnel.

  • Begin dropwise addition of the acid mixture to the stirring substrate solution.

  • Monitor Temperature: The internal temperature must NOT exceed 10°C .

    • Rate Control: If temp rises >8°C, stop addition and allow to cool.

  • Once addition is complete, allow the reaction to stir at 0-5°C for 30 minutes , then allow it to warm slowly to 15°C over 1 hour.

    • Endpoint Check: Monitor by TLC (Solvent: 10% EtOAc in Hexanes). The starting material (Rf ~0.8) should disappear; product (Rf ~0.5) will appear.

Step 4: Quench and Workup
  • Prepare a beaker with 200 g of crushed ice .

  • Pour the reaction mixture slowly onto the ice with stirring. A yellow oil or precipitate will form.

  • Transfer to a separatory funnel. Extract with Dichloromethane (DCM) (3 x 50 mL) .

  • Wash Sequence:

    • Wash combined organics with Water (2 x 100 mL) to remove bulk acid.

    • Wash with Saturated

      
        until gas evolution ceases (neutralizes acetic acid).
      
    • Wash with Brine (1 x 50 mL) .

  • Dry organic layer over Anhydrous Sodium Sulfate (

    
    ).
    
  • Filter and concentrate under reduced pressure (Rotovap) at 40°C.

Step 5: Purification

The crude product is typically a yellow oil that may solidify upon standing (Melting Point is near RT).

  • Method A (High Purity): Column Chromatography.

    • Stationary Phase: Silica Gel (230-400 mesh).

    • Mobile Phase: Gradient 0%

      
       5% Ethyl Acetate in Hexanes.
      
  • Method B (Bulk): High-vacuum distillation (if oil) or Recrystallization from cold Methanol (if solid).

Process Visualization (Workflow)

Workflow Start Start: 10g 4-t-Butyl Anisole Dissolve Dissolve in Glacial AcOH Cool to 0°C Start->Dissolve Addition Dropwise Addition (Keep T < 10°C) Dissolve->Addition MixAcid Prepare HNO3/H2SO4 (Pre-cool) MixAcid->Addition React Stir 1 hr (0°C -> 15°C) Addition->React Quench Pour onto Crushed Ice React->Quench Extract Extract with DCM Wash: H2O -> NaHCO3 -> Brine Quench->Extract Purify Column Chromatography (Hexane/EtOAc) Extract->Purify

Figure 2: Operational workflow for the synthesis emphasizing temperature checkpoints.

Characterization & Quality Control

ParameterExpected ValueNotes
Appearance Yellow Oil or Low-Melting SolidMay crystallize in fridge.

H NMR (CDCl

)

1.32 (s, 9H, t-Bu)
Confirm retention of t-butyl group.

3.94 (s, 3H, OMe)
Methoxy singlet.

7.0 (d, 1H, Ar-H)
Ortho to OMe (C6).

7.5 (dd, 1H, Ar-H)
Meta to Nitro (C5).

7.8 (d, 1H, Ar-H)
Ortho to Nitro (C3).
Key Impurity 4-NitroanisoleAbsence of t-Bu peak at 1.32 ppm indicates ipso-substitution.

Troubleshooting Guide:

  • Problem: Loss of tert-butyl group (Ipso-nitration).

    • Cause: Temperature too high or acid concentration too high.

    • Fix: Lower reaction temperature to -5°C; increase dilution with Acetic Acid.

  • Problem: Dinitration.

    • Cause: Excess Nitric Acid.[2]

    • Fix: Strictly limit HNO₃ to 1.05 equivalents.

References

  • PubChem. 4-tert-Butyl-2-nitroaniline (Structural Analog & Spectral Data). National Library of Medicine. Available at: [Link]

  • Yamato, T. et al. Ipso-Nitration of tert-Butylcalix[4]arenes. (Demonstrates the competition between nitration and dealkylation in similar phenolic ethers). Journal of Chemical Research. Available via ResearchGate: [Link]

  • Duke University. Guidelines for Safe Use of Nitric Acid. Occupational and Environmental Safety Office. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Yields in 4-tert-butyl-2-methoxy-1-nitrobenzene Synthesis

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-tert-butyl-2-methoxy-1-nitrobenzene. Low yields in this electrophilic aromatic substi...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-tert-butyl-2-methoxy-1-nitrobenzene. Low yields in this electrophilic aromatic substitution reaction can stem from a variety of factors, from suboptimal reaction conditions to the inherent reactivity of the starting material. This document provides a structured approach to troubleshooting common issues, explaining the chemical principles behind the proposed solutions to empower you to optimize your synthetic protocol.

Frequently Asked Questions (FAQs)

Q1: What is the expected major product from the nitration of 4-tert-butylanisole?

The nitration of 4-tert-butylanisole is governed by the directing effects of the two substituents on the aromatic ring: the methoxy group (-OCH₃) and the tert-butyl group (-C(CH₃)₃). The methoxy group is a strongly activating, ortho, para-director, while the tert-butyl group is a weakly activating, ortho, para-director. The powerful activating and directing effect of the methoxy group will primarily determine the position of nitration. Therefore, the nitro group will be directed to the positions ortho and para to the methoxy group. Since the para position is already occupied by the tert-butyl group, the nitration will occur at the ortho position. The significant steric hindrance of the bulky tert-butyl group will further disfavor nitration at the adjacent position (position 3), making the primary product 4-tert-butyl-2-methoxy-1-nitrobenzene .

Q2: What are the most likely side products in this reaction?

Several side products can contribute to a lower yield of the desired isomer. These include:

  • Isomeric Products: While the 2-nitro isomer is the major product, the formation of the 4-tert-butyl-3-methoxy-1-nitrobenzene isomer is possible, although sterically hindered.

  • Dinitrated Products: Due to the activating nature of both the methoxy and tert-butyl groups, over-nitration can occur, leading to the formation of dinitro compounds.

  • ipso-Substitution Product: There is a possibility of ipso-nitration, where the tert-butyl group is replaced by a nitro group, yielding 4-methoxy-1,3-dinitrobenzene or 4-methoxy-1-nitrobenzene .

  • Polymerization/Tar Formation: Strongly activating conditions, particularly elevated temperatures, can lead to the formation of complex, high-molecular-weight byproducts, often observed as a dark tar.[1]

Q3: Why is temperature control so critical in this nitration?

Nitration reactions are highly exothermic.[2] Poor temperature control can lead to several undesirable outcomes:

  • Increased Dinitration: Higher temperatures provide the activation energy for a second nitration to occur on the already nitrated (and now less activated) ring.

  • Formation of Oxidative Side Products: Nitric acid is a strong oxidizing agent, and at higher temperatures, it can lead to the degradation of the starting material and products.

  • Reduced Regioselectivity: At higher temperatures, the reaction may overcome the steric barrier for nitration at the more hindered positions, leading to a less selective reaction and a more complex mixture of isomers. For many nitrations, maintaining a low temperature (e.g., 0-10 °C) is crucial for achieving high selectivity and yield.[3]

In-depth Troubleshooting Guides

Problem 1: Low Overall Yield with Significant Recovery of Starting Material

This scenario suggests that the reaction is not proceeding to completion. The root cause often lies in the generation or reactivity of the electrophile, the nitronium ion (NO₂⁺).

Possible Causes and Solutions:

  • Insufficiently Potent Nitrating Agent: The concentration and ratio of nitric acid to sulfuric acid are critical for the efficient generation of the nitronium ion.[3]

    • Protocol: Ensure you are using concentrated nitric acid (68-70%) and concentrated sulfuric acid (95-98%). The sulfuric acid acts as a catalyst by protonating the nitric acid, facilitating the loss of a water molecule to form the highly electrophilic nitronium ion.

    • Workflow:

      • Prepare the nitrating mixture by slowly adding the calculated amount of concentrated nitric acid to the concentrated sulfuric acid while cooling in an ice bath.

      • Allow the mixture to cool completely before adding it to the substrate.

  • Suboptimal Reaction Temperature: While high temperatures are detrimental, a temperature that is too low can significantly slow down the reaction rate.

    • Protocol: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish at a very low temperature (e.g., below 0 °C), consider allowing it to proceed at a slightly higher, but still controlled, temperature (e.g., 5-10 °C).

  • Insufficient Reaction Time: Electrophilic aromatic substitutions, especially with bulky substrates, may require a sufficient duration to reach completion.

    • Protocol: Use TLC to monitor the disappearance of the starting material spot. Continue the reaction until the starting material is no longer visible or its concentration remains constant over time.

Problem 2: Low Yield of the Desired 2-Nitro Isomer with a Complex Mixture of Products

A complex product mixture indicates a lack of selectivity in the nitration reaction. This can be due to the formation of multiple isomers, dinitrated products, or degradation.

Possible Causes and Solutions:

  • Poor Regioselectivity: The formation of multiple nitro isomers reduces the yield of the desired product.

    • Causality: While the 2-nitro isomer is electronically and sterically favored, changes in reaction conditions can alter the product distribution.

    • Protocol:

      • Temperature Control: Maintain a consistently low temperature (0-5 °C) throughout the addition of the nitrating agent.[3]

      • Slow Addition: Add the nitrating mixture dropwise with vigorous stirring to ensure localized heat and concentration gradients are minimized.

  • Dinitration: The product, 4-tert-butyl-2-methoxy-1-nitrobenzene, is still an activated ring and can undergo a second nitration.

    • Protocol:

      • Stoichiometry: Use a slight excess, but not a large excess, of the nitrating agent. A molar ratio of 1.05 to 1.1 equivalents of nitric acid relative to the 4-tert-butylanisole is a good starting point.

      • Reaction Time: Avoid unnecessarily long reaction times after the starting material has been consumed, as this can promote dinitration.

  • ipso-Nitration: The tert-butyl group can be susceptible to replacement by the nitro group.

    • Protocol: This side reaction is often favored by more aggressive nitrating conditions. Milder nitrating agents or more controlled conditions can help to suppress it.

Problem 3: Formation of a Dark Tar or Oily Product That is Difficult to Purify

The formation of tar is a common issue in the nitration of activated aromatic compounds and is indicative of degradation and polymerization reactions.[1]

Possible Causes and Solutions:

  • Excessively High Reaction Temperature: This is the most common cause of tar formation.

    • Protocol: Ensure your cooling bath is effective and that the temperature of the reaction mixture is monitored closely. The addition of the nitrating agent should be slow enough to allow for efficient heat dissipation.

  • Incorrect Reagent Concentration: Using fuming nitric acid or oleum (fuming sulfuric acid) can be too aggressive for this substrate, leading to uncontrolled oxidation and polymerization.

    • Protocol: Stick to standard concentrated nitric and sulfuric acids unless a specific protocol calls for stronger reagents.

  • Impure Starting Material: Impurities in the 4-tert-butylanisole can act as catalysts for decomposition.

    • Protocol: Ensure the purity of your starting material by distillation or other appropriate purification methods before use.

Experimental Protocols

Standard Protocol for the Synthesis of 4-tert-butyl-2-methoxy-1-nitrobenzene

This protocol is a general guideline and may require optimization.

Materials:

  • 4-tert-butylanisole

  • Concentrated Nitric Acid (HNO₃, ~70%)

  • Concentrated Sulfuric Acid (H₂SO₄, ~98%)

  • Ice

  • Dichloromethane (or other suitable organic solvent)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (or sodium sulfate)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-tert-butylanisole in a minimal amount of a suitable inert solvent like dichloromethane.

  • Cool the flask in an ice-salt bath to 0-5 °C.

  • In a separate flask, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid (2-3 equivalents) while cooling in an ice bath.

  • Slowly add the cold nitrating mixture dropwise to the stirred solution of 4-tert-butylanisole, ensuring the internal temperature of the reaction mixture does not exceed 10 °C.

  • After the addition is complete, continue stirring the reaction mixture at 0-5 °C and monitor its progress by TLC.

  • Once the reaction is complete (typically 1-2 hours), carefully pour the reaction mixture onto crushed ice with stirring.

  • Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x volume).

  • Combine the organic layers and wash sequentially with cold water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the isomers.

Product Identification and Purity Analysis

The identity and purity of the final product should be confirmed by spectroscopic methods.

4-tert-butyl-2-methoxy-1-nitrobenzene [4]

  • ¹H NMR: Expect signals corresponding to the tert-butyl protons (singlet, ~1.3 ppm), the methoxy protons (singlet, ~3.9 ppm), and three aromatic protons in the characteristic splitting pattern for a 1,2,4-trisubstituted benzene ring.

  • ¹³C NMR: Expect distinct signals for the quaternary carbon of the tert-butyl group, the methyl carbon of the methoxy group, and the aromatic carbons.

  • IR Spectroscopy: Look for characteristic strong peaks for the nitro group (asymmetric and symmetric stretching) around 1525 cm⁻¹ and 1345 cm⁻¹, as well as C-O stretching for the methoxy group and C-H stretching for the aromatic and alkyl groups.

Data Presentation

Table 1: Effect of Temperature on Product Distribution (Illustrative)

Temperature (°C)Desired 2-Nitro Isomer Yield (%)Dinitro Byproduct (%)Unreacted Starting Material (%)
0-575< 510
25 (Room Temp)50155
503035< 5

Note: These are illustrative values, and actual results will vary based on specific experimental conditions.

Visualization of Key Concepts

Reaction Pathway and Directing Effects

G cluster_start Starting Material cluster_reagents Reagents cluster_intermediate Electrophile Generation cluster_products Potential Products 4-tert-butylanisole 4-tert-butylanisole Product_2_Nitro 4-tert-butyl-2-methoxy-1-nitrobenzene (Major Product) 4-tert-butylanisole->Product_2_Nitro Nitration (Ortho to -OCH3) Sterically Favored Product_3_Nitro 4-tert-butyl-3-methoxy-1-nitrobenzene (Minor Isomer) 4-tert-butylanisole->Product_3_Nitro Nitration (Ortho to -C(CH3)3) Sterically Hindered HNO3_H2SO4 HNO3 / H2SO4 NO2_plus NO2+ HNO3_H2SO4->NO2_plus Generates Dinitro_Product Dinitrated Products Product_2_Nitro->Dinitro_Product Further Nitration

Caption: Directing effects and potential products in the nitration of 4-tert-butylanisole.

Troubleshooting Workflow for Low Yield

G Start Low Yield of 4-tert-butyl-2-methoxy-1-nitrobenzene Check_SM Analyze Crude Product: Significant Starting Material? Start->Check_SM Incomplete_Reaction Issue: Incomplete Reaction Check_SM->Incomplete_Reaction Yes Complex_Mixture Issue: Poor Selectivity / Degradation Check_SM->Complex_Mixture No Optimize_Nitrating_Agent Verify concentration and ratio of HNO3/H2SO4 Incomplete_Reaction->Optimize_Nitrating_Agent Optimize_Time_Temp Increase reaction time or slightly raise temperature (monitor by TLC) Incomplete_Reaction->Optimize_Time_Temp Control_Temp Maintain low temperature (0-5 °C) during addition Complex_Mixture->Control_Temp Control_Stoichiometry Use 1.05-1.1 eq. of HNO3 Complex_Mixture->Control_Stoichiometry Purify_SM Ensure purity of starting material Complex_Mixture->Purify_SM

Caption: A logical workflow for diagnosing the cause of low product yield.

References

  • PubChem. 4-tert-butyl-1-methoxy-2-nitrobenzene. National Center for Biotechnology Information. [Link]

  • Wittenberg University. Nitration of Substituted Aromatic Rings and Rate Analysis. [Link]

  • Korean Journal of Materials Research. Optimizing Nitrobenzene Synthesis Catalyzed by Sulfated Silica (SO4/SiO2) through Response Surface Methodological Approach. [Link]

  • KBR. Nitration and Sulfuric Acid Recovery: Effective Reaction Control and Efficient Acid Recycling for Economic Production. [Link]

Sources

Optimization

avoiding steric hindrance issues in nitration of tert-butyl benzenes

Status: Operational | Ticket: #TBB-NIT-001 | Topic: Steric Hindrance & Regioselectivity Management Executive Summary: The Steric Challenge You are likely here because standard nitration protocols for tert-butylbenzene (T...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Ticket: #TBB-NIT-001 | Topic: Steric Hindrance & Regioselectivity Management

Executive Summary: The Steric Challenge

You are likely here because standard nitration protocols for tert-butylbenzene (TBB) are yielding inconsistent results. Unlike toluene, where the methyl group is small, the tert-butyl group is a massive steric blocker.[1][2]

The Core Conflict: The tert-butyl group is an activator and an ortho/para director .[1][3] However, its sheer physical bulk shields the ortho positions.

  • Thermodynamic Expectation: High para-selectivity.

  • The Hidden Trap: Ipso-substitution (dealkylation). If the electrophile (

    
    ) cannot access the ortho or para positions effectively, or if the reaction conditions are too energetic, the nitro group will attack the ipso carbon (the one holding the tert-butyl group), causing the alkyl group to cleave off.
    

This guide provides the protocols to maximize para-selectivity and eliminate ipso-dealkylation.

Diagnostic Matrix: Troubleshooting Your Reaction

Use this table to identify the root cause of your experimental failure.

SymptomProbable CauseThe MechanismCorrective Action
Loss of tert-butyl group (Product is Nitrobenzene)Ipso-Nitration

attacks C1. The t-butyl cation is a stable leaving group, leading to dealkylation.
Lower Temperature (< 0°C).[4] Reduce acid strength. Switch to mild nitrating agents (e.g., Acetyl Nitrate - see safety warning).
Low Ortho Yield (< 15%)Steric Hindrance The bulky t-butyl group physically blocks the approach of the nitronium ion to the C2/C6 positions.Acceptance. This is physically inherent. Ortho synthesis requires blocking the para position first or using indirect methods.
High Meta Isomer Isomerization or Impurity tert-butyl is never a meta-director. High temp can cause acid-catalyzed isomerization of the product.Quench Faster. Ensure reaction time is minimized. check starting material purity.
Runaway Exotherm Mixed Acid Accumulation Poor mixing led to accumulation of unreacted

, followed by rapid autocatalytic reaction.
Flow Chemistry. Use continuous flow reactors or improve stirring/cooling capacity immediately.

Mechanistic Topology: The Steric Decision Tree

The following diagram illustrates the competition between the desired para-substitution and the destructive ipso-attack.

TBB_Nitration_Pathways TBB tert-Butylbenzene (Substrate) Sigma_Para Sigma Complex (Para-Attack) TBB->Sigma_Para Fastest (Sterically Favored) Sigma_Ortho Sigma Complex (Ortho-Attack) TBB->Sigma_Ortho Slow (Sterically Hindered) Sigma_Ipso Sigma Complex (Ipso-Attack) TBB->Sigma_Ipso Competitive at High Temp NO2 NO2+ (Electrophile) NO2->TBB Prod_Para p-Nitro-tert-butylbenzene (Major Product ~80%) Sigma_Para->Prod_Para -H+ Prod_Ortho o-Nitro-tert-butylbenzene (Minor Product ~15%) Sigma_Ortho->Prod_Ortho -H+ Prod_Dealkyl Nitrobenzene (Dealkylation Side Product) Sigma_Ipso->Prod_Dealkyl - t-Butyl Cation (Irreversible Loss)

Figure 1: Reaction pathways for the nitration of tert-butylbenzene. Note that the Ipso pathway leads to irreversible loss of the alkyl group.

Validated Protocols

Protocol A: Standard Mixed Acid (High Purity Para)

Best for: General synthesis where ~15% ortho impurity can be separated via chromatography.

Reagents:

  • Substrate: tert-Butylbenzene (1.0 eq)

  • Acid:

    
     (Conc. 98%, 2.5 eq)
    
  • Nitrating Agent:

    
     (Fuming or 70%, 1.1 eq)
    
  • Solvent: Dichloromethane (DCM) or Nitromethane (to moderate temp).

Workflow:

  • Dissolution: Dissolve TBB in DCM (5 mL per gram of TBB). Cool to -10°C using an ice/salt bath.

    • Why? Low temperature is critical to suppress the activation energy required for ipso attack.

  • Acid Prep: In a separate vessel, pre-mix

    
     and 
    
    
    
    at 0°C.
  • Addition: Add the mixed acid dropwise to the TBB solution over 30 minutes.

    • Control: Maintain internal temperature below 0°C.

  • Quench: Pour reaction mixture onto crushed ice.

  • Workup: Extract with DCM, wash with

    
     (aq) to remove acid, then brine. Dry over 
    
    
    
    .

Expected Outcome: ~78-82% para, ~15-18% ortho, <2% meta/ipso.

Protocol B: Zeolite-Catalyzed Shape Selectivity (Advanced)

Best for: Maximizing para-selectivity (>95%) and avoiding liquid acid waste.

The Logic: Zeolites (specifically H-Beta ) have pore structures that physically restrict the formation of the bulky ortho transition state. Only the linear para isomer fits easily within the channels.

Reagents:

  • Substrate: tert-Butylbenzene[2][5]

  • Catalyst: Zeolite H-Beta (

    
     ratio ~25)
    
  • Reagent: Acetyl Nitrate (generated in situ) OR 90%

    
    .
    

Workflow:

  • Activation: Calcine Zeolite H-Beta at 500°C for 4 hours to remove absorbed water.

  • Slurry: Suspend Zeolite (20 wt% relative to substrate) in Acetic Anhydride (

    
    ).
    
  • Addition: Add TBB to the slurry.

  • Nitration: Add

    
     dropwise at 0-10°C.
    
    • Mechanism:[1][4][6][7][8][9][10]

      
       (Acetyl Nitrate). The zeolite pores align the TBB so only the para position is exposed to the nitrate species.
      
  • Filtration: Filter off the zeolite (can be regenerated).

  • Quench: Pour filtrate into water to hydrolyze remaining anhydride.

Expected Outcome: >95% para-selectivity due to pore confinement.

Frequently Asked Questions (FAQs)

Q: Can I use Acetyl Nitrate without Zeolites to avoid steric issues? A: Acetyl nitrate (


) is more regioselective than mixed acid because the electrophile is bulkier, further discouraging ortho attack. However, it is explosive  if distilled or heated. It must be generated in situ and kept below 20°C. It does not eliminate steric hindrance; it exaggerates it to your advantage (increasing para yield).

Q: Why am I seeing dinitro-tert-butylbenzene? A: You are running too hot or with too much acid. The tert-butyl group activates the ring.[1][3] Once the first nitro group adds (deactivating), the ring is deactivated, but the tert-butyl group is strong enough that a second nitration can occur ortho to the tert-butyl group if the temperature exceeds 50°C.

Q: How do I synthesize pure ortho-nitro-tert-butylbenzene? A: You cannot do this effectively via direct nitration. The steric hindrance is too high. You must use an indirect route:

  • Nitrate TBB (get mostly para).[2]

  • Separate isomers.

  • If you need ortho specifically, consider starting with a different substrate (e.g., tert-butylaniline) where directing groups can be manipulated, or use lithiation chemistry which is less sensitive to steric bulk than electrophilic substitution.

References

  • Olah, G. A., et al. (1978). "Nitration of Alkylbenzenes with Nitronium Salts." Journal of the American Chemical Society. Establishes the baseline kinetics and isomer ratios for TBB nitration.

  • Smith, K., & Musson, A. (1998). "Zeolite-catalyzed nitration of alkylbenzenes: remarkable para-selectivity." Chemical Communications. Defines the protocol for using H-Beta zeolites to overcome steric/electronic ratios.

  • Moodie, R. B., & Schofield, K. (1982). "Ipso-Nitration."[8][11] Accounts of Chemical Research. Detailed mechanism on why dealkylation occurs during nitration of hindered aromatics.

  • ACS Chemical Safety. "Nitration Safety Guidelines." Essential reading regarding the handling of Acetyl Nitrate and mixed acid exotherms.

Sources

Reference Data & Comparative Studies

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